molecular formula C7H8O5S2 B595573 Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate CAS No. 104386-65-4

Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate

Cat. No.: B595573
CAS No.: 104386-65-4
M. Wt: 236.256
InChI Key: GSNPSDQQLMUUKM-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate is an organic compound with the molecular formula C7H8O5S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is notable for its unique structure, which includes a methylsulfonyl group and a carboxylate ester group, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.

    Methylsulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions, typically using methylsulfonyl chloride in the presence of a base like pyridine.

    Esterification: The carboxylate ester group is formed through esterification reactions, often using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxy and methylsulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxy group and a methylsulfonyl group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-hydroxy-5-methylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5S2/c1-12-7(9)6-4(8)3-5(13-6)14(2,10)11/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNPSDQQLMUUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716295
Record name Methyl 3-hydroxy-5-(methanesulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104386-65-4
Record name Methyl 3-hydroxy-5-(methanesulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methane sulphinate (16 mmol) was added to a solution of 2-chloro-2-methoxycarbonylthiophene-3(2H)-one in acetic acid (20 ml) containing sulphuric acid (1.3 ml). After standing for 24 hours the precipitate was filtered, m.p. 138°-140° C. (acetic acid).
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

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